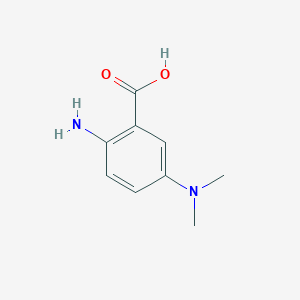

2-Amino-5-(dimethylamino)benzoic acid

Description

2-Amino-5-(dimethylamino)benzoic acid (CAS: 344303-78-2) is a substituted benzoic acid derivative with a molecular weight of 180.21 g/mol. Its structure features both amino and dimethylamino groups at the 2- and 5-positions of the aromatic ring, respectively, which confer unique electronic and steric properties. This compound is primarily utilized in synthetic chemistry as a precursor for pharmaceuticals and coordination complexes due to its dual functional groups .

Properties

IUPAC Name |

2-amino-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGUSSRKLREISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20129-87-7 | |

| Record name | 2-amino-5-(dimethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Amino-5-(dimethylamino)benzoic acid typically involves the nitration of 2-(dimethylamino)benzoic acid followed by reduction. The general steps are as follows:

Nitration: 2-(Dimethylamino)benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-5-(dimethylamino)benzoic acid can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Amino derivatives with varying degrees of reduction.

Substitution: Halogenated, sulfonated, or nitrated derivatives, depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry:

2-Amino-5-(dimethylamino)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex molecules.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic amino acids.

Medicine:

Industry:

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-amino-5-(dimethylamino)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Positional Isomers: m- and p-(Dimethylamino)benzoic Acids

- m-(Dimethylamino)benzoic acid (CAS: 99-64-9) and p-(Dimethylamino)benzoic acid (CAS: 619-84-1) are positional isomers differing in the substituent’s location.

- Melting Points : The meta isomer melts at 150–153°C, while the para isomer exhibits a significantly higher melting point (238–242°C), highlighting the impact of symmetry on crystal packing .

- Applications : The para isomer is widely used as a UV absorber and catalyst in polymer chemistry, whereas the meta isomer is less common in industrial applications .

Halogen-Substituted Derivatives

- 2-Amino-5-bromobenzoic acid (CAS: 206548-13-2) features a bromine atom at the 5-position. Molecular Weight: 230.06 g/mol, significantly higher than the dimethylamino derivative due to bromine’s atomic mass . Reactivity: The electron-withdrawing bromine group reduces the aromatic ring’s electron density, contrasting with the electron-donating dimethylamino group in the target compound .

- 2-Amino-5-chlorobenzoic acid (CAS: 2941-78-8) shows similar trends, with a molecular weight of 171.58 g/mol and altered acidity compared to non-halogenated analogs .

Alkoxy and Acylated Derivatives

- 2-Amino-5-isopropoxybenzoic acid (CAS: 68701-42-8) contains an isopropoxy group, increasing steric hindrance. Molecular Weight: 195.22 g/mol, with reduced solubility in polar solvents compared to the dimethylamino variant .

- 5-Acetamido-2-aminobenzoic acid (CAS: 50670-83-2) features an acetamido group, enhancing hydrogen-bonding capacity.

Hydroxy and Nitro Derivatives

- 2-Amino-5-hydroxybenzoic acid (CAS: 394-31-0) has a hydroxyl group, increasing acidity (pKa ~2.5) and enabling chelation with metal ions. Molecular Weight: 153.14 g/mol, lower than the dimethylamino analog due to the absence of bulky substituents .

- 2-Methylamino-5-nitrobenzoic acid incorporates a nitro group, which is strongly electron-withdrawing.

Research Findings and Structural Insights

- Tautomerism: Computational studies on 2-amino-5-bromobenzoic acid reveal tautomeric preferences influenced by substituents. The dimethylamino group in the target compound likely stabilizes specific tautomers due to resonance effects .

- Synthetic Challenges: Acylated analogs (e.g., 2-acylaminobenzoic acids) often undergo intramolecular cyclization to form benzoxazinones instead of desired amides, a challenge less pronounced in the dimethylamino derivative due to steric protection of the amino group .

Data Tables

Table 1. Physicochemical Properties of Selected Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | 344303-78-2 | 180.21 | Not reported | Electron-donating, enhances basicity |

| m-(Dimethylamino)benzoic acid | 99-64-9 | 165.18 | 150–153 | Asymmetric substitution lowers symmetry |

| p-(Dimethylamino)benzoic acid | 619-84-1 | 165.18 | 238–242 | Symmetric substitution enhances packing |

| 2-Amino-5-bromobenzoic acid | 206548-13-2 | 230.06 | Not reported | Bromine increases molecular weight |

| 5-Acetamido-2-aminobenzoic acid | 50670-83-2 | 194.19 | Not reported | Acyl group enhances hydrogen bonding |

Table 2. Substituent Effects on Reactivity

| Substituent Type | Example Compound | Electronic Effect | Key Reactivity Trend |

|---|---|---|---|

| Dimethylamino | Target compound | Strongly electron-donating | Facilitates electrophilic substitution |

| Bromine | 2-Amino-5-bromobenzoic acid | Electron-withdrawing | Retards aromatic electrophilic reactions |

| Hydroxy | 2-Amino-5-hydroxybenzoic acid | Electron-withdrawing (-I) | Increases acidity and metal chelation |

| Nitro | 2-Methylamino-5-nitrobenzoic acid | Strongly electron-withdrawing | Directs reactions to meta position |

Biological Activity

2-Amino-5-(dimethylamino)benzoic acid, also known as DMAB (Dimethylaminobenzoic acid), is an organic compound with the molecular formula C₉H₁₂N₂O₂. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The compound features both an amino group and a dimethylamino group attached to a benzoic acid backbone. These functional groups contribute to its reactivity and interaction with biological targets. The presence of the dimethylamino group enhances its solubility and potential bioactivity compared to similar compounds.

Research indicates that this compound may interact with various biomolecules, including enzymes and receptors, through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may compete with substrates for binding sites or alter enzyme conformation.

- Gene Expression Modulation : Similar compounds have been implicated in influencing transcription factors, leading to changes in gene expression profiles.

- Cell Signaling Pathways : It may modulate key signaling proteins involved in cellular processes, impacting pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For example, it has demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of DMAB against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies assessed the cytotoxic effects of DMAB on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Data Tables

Pharmacokinetics

The pharmacokinetic profile of this compound suggests variable absorption and distribution characteristics. Its lipophilicity allows it to penetrate cellular membranes effectively, while its solubility profile supports its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.